Methyl 4-(4-(trifluoromethyl)phenoxy)benzoate
Description
Methyl 4-(4-(trifluoromethyl)phenoxy)benzoate is an aromatic ester characterized by a benzoate backbone substituted with a phenoxy group at the 4-position. The phenoxy group further bears a trifluoromethyl (-CF₃) substituent at its para position. This compound’s structure combines the lipophilic trifluoromethyl group with ester functionality, making it valuable in materials science and pharmaceutical intermediates. The trifluoromethyl group enhances stability and electron-withdrawing properties, influencing reactivity and solubility .
Properties
IUPAC Name |
methyl 4-[4-(trifluoromethyl)phenoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-20-14(19)10-2-6-12(7-3-10)21-13-8-4-11(5-9-13)15(16,17)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDERSOROQBFJIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-(trifluoromethyl)phenoxy)benzoate typically involves the esterification of 4-(4-(trifluoromethyl)phenoxy)benzoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(4-(trifluoromethyl)phenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4-(4-(trifluoromethyl)phenoxy)benzoic acid.
Reduction: 4-(4-(trifluoromethyl)phenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(4-(trifluoromethyl)phenoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Methyl 4-(4-(trifluoromethyl)phenoxy)benzoate is primarily related to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable scaffold in drug design, where it can modulate the activity of enzymes, receptors, or other proteins involved in various biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate
- Structure: Differs in the substituent position on the benzoate ring (3-trifluoromethyl vs. 4-phenoxy) and the presence of a 3-chloropropoxy group instead of phenoxy.
- Synthesis : Synthesized via nucleophilic substitution between methyl 4-hydroxy-3-(trifluoromethyl)benzoate and 1-bromo-3-chloropropane, yielding 94% .
- The trifluoromethyl group enhances thermal stability, similar to the target compound.
- Applications : Intermediate in pharmaceuticals (e.g., KV10.1 inhibitors), highlighting its role in bioactive molecule synthesis .
Methyl-3-((4-(4-(4-chlorophenyl)-5-methylisoxazol-3-yl)phenoxy)methyl)benzoate (Compound 23)
- Structure: Features a meta-substituted benzoate ester linked to an isoxazole ring via a phenoxymethyl group. The isoxazole and 4-chlorophenyl groups differentiate it from the target compound.
- Synthesis : Prepared from methyl-3-(bromomethyl)benzoate with 93% yield, demonstrating efficient esterification .
- Properties : The isoxazole moiety may confer antimicrobial or anticancer activity, as seen in related diaryl-substituted derivatives .
- Applications: Potential use in growth inhibitory agents, contrasting with the target compound’s speculated material science applications .
(E)-4-(((4-(Trifluoromethyl)phenyl)imino)methyl)phenyl 4-(alkyloxy)benzoate (In Series)
- Structure: Contains an imino (-CH=N-) bridge and alkyloxy chains, unlike the target compound’s simple phenoxy linkage.
- Synthesis : Derived from Schiff base formation and esterification, with alkyloxy chains (e.g., hexyloxy) influencing mesomorphic properties .
- Properties: Exhibits liquid crystalline behavior due to the rigid imino core and flexible alkyloxy tails. The trifluoromethyl group enhances polarizability .
- Applications : Used in liquid crystal displays (LCDs), where structural rigidity and fluorination optimize optical performance .
Methyl 4-[4-(difluoromethyl)phenyl]benzoate
- Structure: Replaces the trifluoromethylphenoxy group with a difluoromethylphenyl moiety.
- Properties : Difluoromethyl (-CF₂H) is less electron-withdrawing than -CF₃, altering electronic and solubility profiles.
- Applications : Explored in materials science for enhanced mechanical strength and thermal stability, similar to fluorinated analogs .
Methyl 4-fluoro-3-(4-methylphenyl)benzoate
- Structure: Substitutes the trifluoromethylphenoxy group with a 4-methylphenyl ring and a fluorine atom at the 3-position.
- Properties : The fluorine atom increases electronegativity, while the methyl group enhances hydrophobicity.
- Applications : Serves as a pharmaceutical intermediate, emphasizing the role of fluorination in drug design .
Data Tables
Table 2: Functional Group Impact on Properties
Biological Activity
Methyl 4-(4-(trifluoromethyl)phenoxy)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a trifluoromethyl group, a benzoate ester, and a phenoxy moiety. The presence of the trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various pharmacological applications.
- Molecular Formula : C16H13F3O3
- Molecular Weight : 320.28 g/mol
Synthesis Methods
The synthesis of this compound typically involves nucleophilic substitution reactions. Common methods include:
- Nucleophilic Aromatic Substitution : The reaction of 4-(trifluoromethyl)phenol with methyl 4-bromobenzoate in the presence of a base (e.g., potassium carbonate).
- Esterification : The reaction of benzoic acid derivatives with trifluoromethylated phenols under acidic conditions.
Research indicates that compounds with similar structures may interact with various biological targets, including:
- Serotonin Reuptake Transporters : Compounds resembling this compound have shown potential antidepressant properties by modulating serotonin levels in the brain .
- Antimicrobial Activity : Some studies suggest that derivatives can exhibit significant antibacterial and antifungal activities, potentially through the inhibition of cell wall synthesis or disruption of membrane integrity .
Case Studies
-
Antidepressant Activity :
- A study examining similar compounds found that they effectively inhibited serotonin reuptake in vitro, suggesting potential use in treating mood disorders.
- The unique structural features of this compound enhance its interaction with serotonin transporters.
- Antimicrobial Effects :
Data Table: Comparison with Related Compounds
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | C16H13F3O3 | Antidepressant, Antimicrobial | Trifluoromethyl group enhances lipophilicity |
| Fluoxetine | C17H18F3NO | Antidepressant | Selective serotonin reuptake inhibitor |
| Trifluoromethylphenol | C7H6F3O | Antimicrobial | Lacks benzoate functionality |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
